molecular formula C23H24O2 B8400192 4-Trityloxybutan-1-ol CAS No. 38257-94-2

4-Trityloxybutan-1-ol

Cat. No.: B8400192
CAS No.: 38257-94-2
M. Wt: 332.4 g/mol
InChI Key: CGCHCSJZVSGAIH-UHFFFAOYSA-N
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Description

4-Trityloxybutan-1-ol is a butanol derivative featuring a trityloxy (triphenylmethoxy) group at the fourth carbon position. This bulky aromatic substituent imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group for alcohols or in stereoselective reactions.

Properties

CAS No.

38257-94-2

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-trityloxybutan-1-ol

InChI

InChI=1S/C23H24O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,24H,10-11,18-19H2

InChI Key

CGCHCSJZVSGAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Trityloxybutan-1-ol with three structurally related butanol derivatives, highlighting differences in substituents, molecular weight, and functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituent(s)
This compound (hypothetical) C₂₃H₂₂O₂ 330.43* N/A Triphenylmethoxy (-OTr) at C4
4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol C₁₇H₁₇F₃O 294.32 132777-02-7 Phenyl and trifluoromethylphenyl groups
4-(4-Methylphenyl)butan-1-ol C₁₁H₁₆O 164.25 N/A 4-Methylphenyl at C4
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 216.73 15446-08-9 4-Chlorophenylsulfanyl (-S-C₆H₄Cl) at C4

*Calculated molecular weight based on formula.

Key Observations :

  • Steric Effects : The trityloxy group in this compound introduces significant steric hindrance compared to smaller substituents like methylphenyl or chlorophenylsulfanyl. This hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions .
  • Electron-Withdrawing vs. In contrast, the methyl group in 4-(4-Methylphenyl)butan-1-ol is electron-donating, which could stabilize carbocation intermediates .
  • Polarity and Solubility : The sulfanyl group in 4-(4-Chlorophenyl)sulfanylbutan-1-ol enhances polarity, likely improving solubility in polar aprotic solvents compared to the hydrophobic trityloxy group .

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